6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Overview

Description

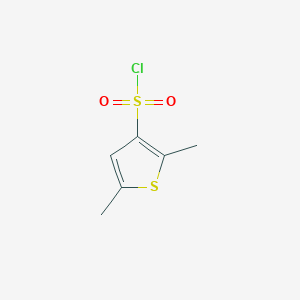

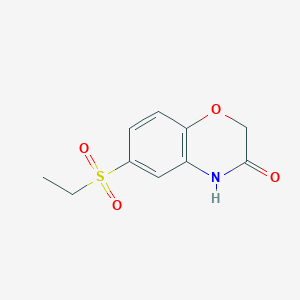

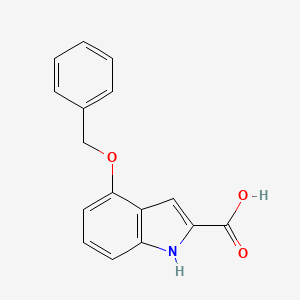

The compound “6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one” is a benzoxazinone derivative with an ethylsulfonyl group at the 6-position. Benzoxazinones are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The ethylsulfonyl group is a sulfur-containing functional group characterized by a sulfonyl group (SO2) attached to an ethyl group .

Molecular Structure Analysis

The molecular structure of “6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one” would be characterized by the benzoxazinone core and the ethylsulfonyl substituent. The exact structure would depend on the specific positions of these groups within the molecule .

Chemical Reactions Analysis

Sulfonyl-containing compounds are involved in radical transformations, where the sulfonyl group typically acts as a leaving group via selective C–S, N–S, O–S, S–S, and Se–S bond cleavage/functionalization .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one” would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could impact its solubility, reactivity, and other properties .

Scientific Research Applications

Antibacterial Activity

6-(Ethylsulfonyl)-2H-1,4-Benzoxazin-3(4H)-one and its derivatives have been explored for their antibacterial properties. Research by Gein et al. (2006) demonstrated that certain compounds synthesized from this molecule showed notable antibacterial activity, highlighting its potential in developing new antibacterial agents (Gein, Rassudikhina, & Voronina, 2006).

Dual-Acting 5-HT1 Receptor Antagonists and Serotonin Reuptake Inhibitors

Bromidge et al. (2008) investigated derivatives of 6-(Ethylsulfonyl)-2H-1,4-Benzoxazin-3(4H)-one, which led to the discovery of potent 5-HT(1A/1B/1D) receptor antagonists with and without additional serotonin transporter (SerT) affinity. This suggests the compound's utility in developing drugs that can target multiple pathways in neuropsychiatric disorders (Bromidge et al., 2008).

Ecological Role and Bioactivity

Macias et al. (2009) provided an extensive review of the bioactivity and ecological role of the benzoxazinone class, which includes 6-(Ethylsulfonyl)-2H-1,4-Benzoxazin-3(4H)-one. These compounds exhibit a range of phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them of high interest for agricultural applications and natural herbicide models (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Polymer Chemistry

Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer using 6-(Ethylsulfonyl)-2H-1,4-Benzoxazin-3(4H)-one as a base compound. This monomer was used in creating membranes for proton exchange in fuel cells, indicating its potential in advanced material science applications (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).

Environmental Degradation Studies

Willett et al. (2016) explored the role of benzoxazinones in degrading triazine herbicides, a significant environmental concern. This study highlighted the potential use of compounds like 6-(Ethylsulfonyl)-2H-1,4-Benzoxazin-3(4H)-one in addressing soil and water contamination issues (Willett, Lerch, Lin, Goyne, Leigh, & Roberts, 2016).

Safety And Hazards

properties

IUPAC Name |

6-ethylsulfonyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-16(13,14)7-3-4-9-8(5-7)11-10(12)6-15-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBHSYOAMTZTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254744 | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

874774-43-3 | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874774-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)

![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)